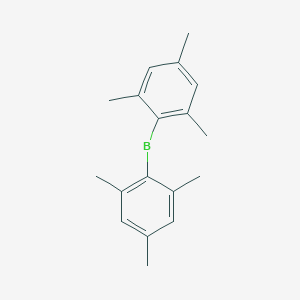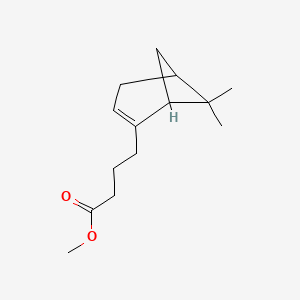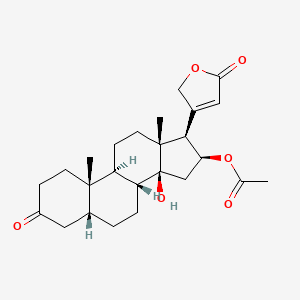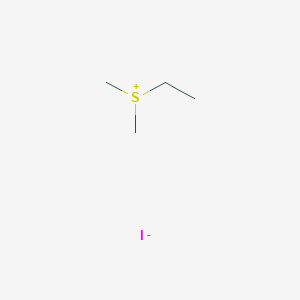
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide is a complex organic compound that features a combination of thiophene, pyrrolidine, and propanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrrolidine intermediates, followed by their coupling through a series of reactions such as alkylation, reduction, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiophene rings may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the alcohol group to an alkane.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide include other thiophene and pyrrolidine derivatives. These compounds may share structural similarities but differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other compounds and potentially valuable for specialized applications.
特性
CAS番号 |
35929-57-8 |
|---|---|
分子式 |
C16H22BrNOS2 |
分子量 |
388.4 g/mol |
IUPAC名 |
2-methyl-3-pyrrolidin-1-yl-1,1-dithiophen-2-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NOS2.BrH/c1-13(12-17-8-2-3-9-17)16(18,14-6-4-10-19-14)15-7-5-11-20-15;/h4-7,10-11,13,18H,2-3,8-9,12H2,1H3;1H |
InChIキー |
XGKRLWVPPVCLIV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC1)C(C2=CC=CS2)(C3=CC=CS3)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)








